tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride
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Overview
Description
tert-butyl(5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its bicyclic structure, which includes a tert-butyl ester group and an aminomethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with tert-butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for enhanced efficiency and sustainability . These systems allow for continuous production, reducing the reaction time and improving yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:
Reduction: As mentioned, the cyano group can be reduced to an aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH) in THF.
Substitution: Various nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Aminomethyl derivatives.
Substitution: Substituted aminomethyl derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
- Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
Uniqueness
Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a tert-butyl ester group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-10-5-4-6-13(15,7-10)9-14;/h10H,4-9,14H2,1-3H3;1H/t10?,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKTYNMCBFWDRP-FOKUGOJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2CCC[C@]1(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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